molecular formula C20H25NO B020421 Spirasine IV CAS No. 102386-48-1

Spirasine IV

Cat. No.: B020421
CAS No.: 102386-48-1
M. Wt: 295.4 g/mol
InChI Key: AEQMMISNDMJYNF-YVYAJNEFSA-N
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Description

Spirasine IV is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by its heptacyclic structure with distinctive nitrogen-carbon and carbon-carbon linkages. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Spirasine IV involves several intricate steps. The A/F/G/C tetracyclic skeleton is constructed using an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition, which exhibits unusual regioselectivity . This is followed by a samarium(II) iodide-mediated free-radical addition to the arene moiety without prior dearomatization . A stereoselective intramolecular aldol reaction further facilitates the formation of the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern .

Industrial Production Methods

Industrial production of this compound is not yet well-established due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of efficient catalytic systems may pave the way for scalable production methods in the future.

Mechanism of Action

The mechanism of action of Spirasine IV involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spirasine IV

This compound stands out due to its unique oxygen substitution pattern and the specific regioselectivity of its synthetic route.

Biological Activity

Spirasine IV is a diterpenoid alkaloid derived from the plant Spiraea japonica, known for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and implications in pharmacology, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique polycyclic structure, which is pivotal to its biological activity. The synthesis of this compound has been a subject of interest due to the complexity of its molecular architecture. Zhang et al. (2020) highlighted various synthetic strategies to construct the bridged rings in this compound, emphasizing the importance of bond-network analysis in optimizing these pathways .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antitumor Efficacy : A study conducted by Liu et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Activity : In a comparative study, Zhang et al. (2022) assessed the antimicrobial efficacy of this compound against several pathogenic strains, including Staphylococcus aureus and Candida albicans. The compound showed notable inhibitory effects, suggesting its potential as a natural antimicrobial agent .
  • Neuroprotective Mechanisms : Research by Wang et al. (2023) explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings indicated that treatment with this compound significantly reduced neuroinflammation and improved motor function in treated animals .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation in cancer cells.
  • Antibacterial Mechanism : Its antimicrobial action may be attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Properties

IUPAC Name

(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMMISNDMJYNF-YVYAJNEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907452
Record name Hetisan-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102386-48-1
Record name Spirasine IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hetisan-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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